3,6-Diamino-9h-fluoren-9-one
Description
3,6-Diamino-9H-fluoren-9-one is a fluorenone derivative characterized by amino (-NH₂) substituents at the 3- and 6-positions of the fluorene backbone. This compound is commercially available with a purity of ≥98% and is utilized in specialized chemical synthesis and research applications . Fluorenone derivatives are widely studied for their unique electronic and optical properties, which are highly dependent on the nature and position of substituents. The amino groups in this compound are electron-donating, which can enhance solubility in polar solvents and modify reactivity in nucleophilic or coordination-driven reactions.
Properties
CAS No. |
83740-04-9 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3,6-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2 |
InChI Key |
CQWYPRRTBDNYAG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C3=C(C2=O)C=CC(=C3)N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(C2=O)C=CC(=C3)N |
Other CAS No. |
83740-04-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3,6-Diamino-9H-fluoren-9-one can be contextualized by comparing it to other fluorenone derivatives, as outlined below:
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Fluorenone Derivatives
*Calculated based on molecular formula.
Reactivity and Functionalization
- This compound: The amino groups facilitate participation in Schiff base formation, hydrogen bonding, and metal coordination, making it suitable for supramolecular chemistry or catalysis. Its electron-rich aromatic system may also enhance charge transport in organic semiconductors .
- 3,6-Dibromo-9H-fluoren-9-one : Bromine substituents enable Suzuki-Miyaura or Ullmann coupling reactions, allowing integration into π-extended systems for polymers or small-molecule semiconductors .
- 3,6-Dimethoxy-9H-fluoren-9-one : Methoxy groups improve solubility and stabilize excited states, making this derivative useful in light-emitting diodes (LEDs) or photovoltaic devices .
Optical and Electronic Behavior
- Amino vs. Bromo Substituents: Amino groups lower the LUMO energy level via electron donation, whereas bromine atoms raise it through electron withdrawal. This contrast significantly impacts charge-transfer efficiency in optoelectronic applications .
- Methoxy vs. Acetyl Substituents: Methoxy groups enhance fluorescence quantum yield due to reduced non-radiative decay, while acetyl groups extend conjugation for absorption in visible wavelengths .
Research and Industrial Relevance
Fluorenone derivatives are pivotal in materials science, pharmaceuticals, and organic synthesis. For instance:
- 3,6-Dibromo-9H-fluoren-9-one serves as a key intermediate in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) .
- 3,6-Dimethoxy-9H-fluoren-9-one has been explored in dye-sensitized solar cells (DSSCs) due to its tunable bandgap .
The amino-substituted variant, this compound, remains underexplored in the provided literature but holds promise for advanced applications in bioimaging or catalysis due to its dual amino functionality.
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